molecular formula C10H14N2O2 B12114188 N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide

N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide

Cat. No.: B12114188
M. Wt: 194.23 g/mol
InChI Key: IJTWVOMEEKXYQQ-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide is an organic compound that features a furan ring and a pyrrolidine ring connected via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide can be synthesized through a reaction involving 2-furoic acid and pyrrolidine. The reaction typically involves the use of coupling reagents such as DMT/NMM/TsO− or EDC under microwave-assisted conditions. The reaction time, solvent, and amounts of substrates are optimized to achieve high yields. The crude products are purified by crystallization or flash chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of microwave-assisted synthesis and the use of effective coupling reagents can be scaled up for industrial applications, ensuring efficient and high-yield production.

Chemical Reactions Analysis

Types of Reactions

N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Brominated or nitrated furan derivatives.

Scientific Research Applications

N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to interact with c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(Furan-2-ylmethyl)furan-2-carboxamide
  • 2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
  • N-(Furan-2-ylmethyl)-1-methylsulfonylpyrrolidine-2-carboxamide

Uniqueness

N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide is unique due to its combination of a furan ring and a pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C10H14N2O2/c13-10(9-4-1-5-11-9)12-7-8-3-2-6-14-8/h2-3,6,9,11H,1,4-5,7H2,(H,12,13)

InChI Key

IJTWVOMEEKXYQQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)NCC2=CC=CO2

Origin of Product

United States

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